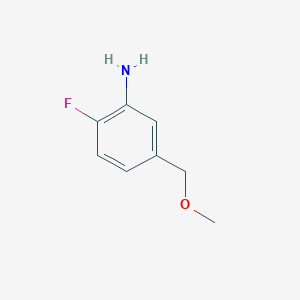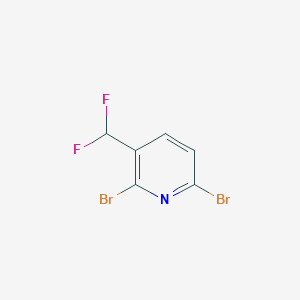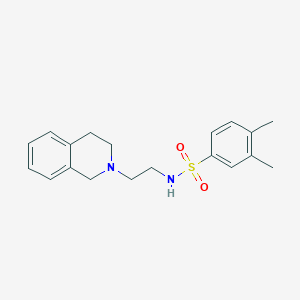![molecular formula C17H22BrN3O2Si B12962579 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a carboxaldehyde group, along with a brominated phenyl ring that is further modified with a tert-butyl dimethylsilyl ether group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine.
Bromination of the Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide.
Silylation: The hydroxyl group on the phenyl ring is protected by converting it to a tert-butyl dimethylsilyl ether using tert-butyl dimethylsilyl chloride and a base like imidazole.
Formylation: The carboxaldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The tert-butyl dimethylsilyl ether group can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide).
Major Products
Oxidation: 5-Pyrimidinecarboxylic acid, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-.
Reduction: 5-Pyrimidinemethanol, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-hydroxyphenyl]-.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme functions and signaling pathways. The brominated phenyl ring can be particularly useful for creating radiolabeled compounds for imaging studies.
Medicine
In medicine, this compound or its derivatives could be explored for their potential therapeutic properties. The presence of the amino and aldehyde groups suggests that it could interact with biological targets such as enzymes or receptors.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- depends on its specific application
Amino Group: Can form hydrogen bonds or ionic interactions with biological molecules.
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Brominated Phenyl Ring: Can participate in halogen bonding or be used for radiolabeling.
Silyl Ether Group: Provides protection for the hydroxyl group, which can be deprotected under specific conditions to reveal the reactive hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-chloro-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-: Similar structure but with a chlorine atom instead of bromine.
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-fluoro-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-: Similar structure but with a fluorine atom instead of bromine.
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-iodo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- lies in its specific combination of functional groups. The brominated phenyl ring provides unique reactivity and potential for radiolabeling, while the silyl ether group offers protection for the hydroxyl group, allowing for selective deprotection and further functionalization.
Propiedades
Fórmula molecular |
C17H22BrN3O2Si |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
2-amino-4-[5-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C17H22BrN3O2Si/c1-17(2,3)24(4,5)23-14-7-6-12(18)8-13(14)15-11(10-22)9-20-16(19)21-15/h6-10H,1-5H3,(H2,19,20,21) |
Clave InChI |
FSUVZVHELQVKIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C2=NC(=NC=C2C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)

